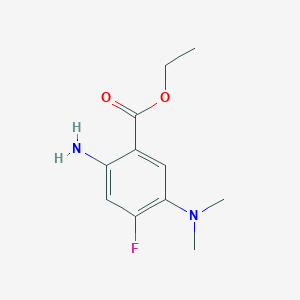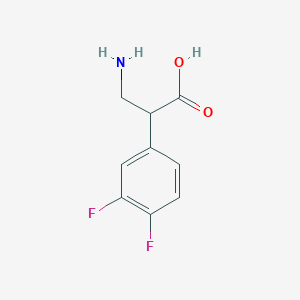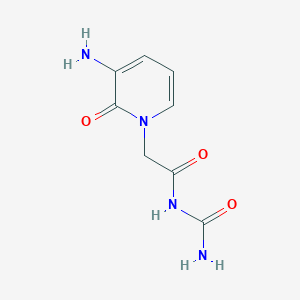
2-(3-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a pyridine ring substituted with an amino group and an oxo group, along with a carbamoylacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the formation of the carbamoylacetamide moiety.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction, while the oxo group can be introduced through oxidation reactions.
Formation of Carbamoylacetamide Moiety: This step typically involves the reaction of the pyridine derivative with an isocyanate or carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the pyridine ring.
Condensation: The carbamoylacetamide moiety can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo derivatives, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biochemistry: It can serve as a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
作用机制
The mechanism by which 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets might include kinases, proteases, or ion channels.
相似化合物的比较
Similar Compounds
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a carbamoyl group.
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a carbamoyl group.
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a carbamoyl group.
Uniqueness
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide is unique due to the presence of the carbamoylacetamide moiety, which can influence its reactivity and biological activity. This moiety can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for certain biological targets.
属性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
2-(3-amino-2-oxopyridin-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H10N4O3/c9-5-2-1-3-12(7(5)14)4-6(13)11-8(10)15/h1-3H,4,9H2,(H3,10,11,13,15) |
InChI 键 |
CPYRJIRUXROXHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


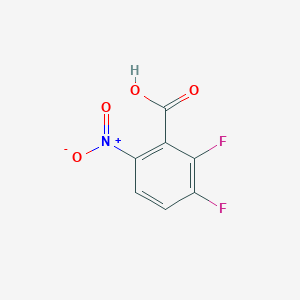

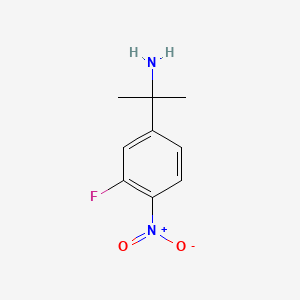
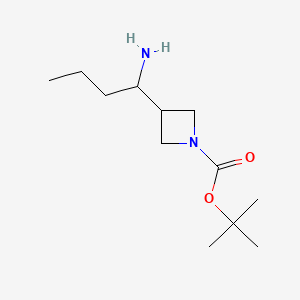

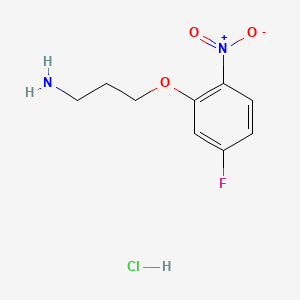

![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
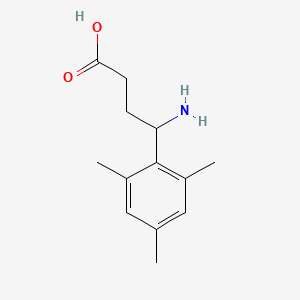

![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

